molecular formula C13H25N3O2 B7924596 N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide

N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide

Cat. No.: B7924596
M. Wt: 255.36 g/mol
InChI Key: CJMADMQNGOKVKJ-KIYNQFGBSA-N
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Description

N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide is a complex organic compound with a unique structure that includes a pyrrolidine ring and an acetamide group

Properties

IUPAC Name

N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-9(2)12(14)13(18)16-7-5-6-11(16)8-15(4)10(3)17/h9,11-12H,5-8,14H2,1-4H3/t11?,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMADMQNGOKVKJ-KIYNQFGBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1CN(C)C(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCC1CN(C)C(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction.

    Attachment of the Acetamide Group: The acetamide group is attached via an acylation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Reaction Type Reagents/Conditions Products Notes
Acidic HydrolysisHCl (6M), reflux, 8–12 hrsCarboxylic acid [(S)-2-amino-3-methylbutyric acid] + pyrrolidine derivativeComplete conversion requires prolonged heating under strongly acidic conditions.
Basic HydrolysisNaOH (4M), 80°C, 6 hrsSodium carboxylate + methylamine-pyrrolidine intermediateYields depend on steric hindrance from the pyrrolidine substituents.

Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate. The reaction rate is influenced by the electron-donating effects of the methyl group on the acetamide.

Acetylation and Acylation

The primary amine group participates in acetylation:

Reaction Type Reagents/Conditions Products Yield Applications
AcetylationAcetic anhydride, pyridine, 25°CN-Acetylated derivative~85%Stabilizes the amine for further synthesis.
AcylationBenzoyl chloride, DCM, 0°CN-Benzoylated analog72%Enhances lipophilicity for biological studies.

Key Observation : The stereochemistry of the (S)-2-amino-3-methylbutyryl group influences regioselectivity, favoring substitution at the primary amine over the pyrrolidine nitrogen.

Oxidation Reactions

The pyrrolidine ring and amino groups are susceptible to oxidation:

Target Site Reagents/Conditions Products Outcome
Pyrrolidine RingH₂O₂ (30%), FeSO₄ catalyst, 50°CPyrrolidine N-oxide derivativeForms stable oxide with reduced basicity.
Primary AmineKMnO₄ (diluted), pH 7, 25°CNitro compound (minor pathway)Limited yield due to competing hydrolysis.

Structural Impact : Oxidation of the pyrrolidine ring alters the compound’s conformational flexibility, affecting its interaction with biological targets.

Alkylation and Substitution

The secondary amine on the pyrrolidine ring undergoes alkylation:

Reaction Type Reagents/Conditions Products Selectivity
N-AlkylationMethyl iodide, K₂CO₃, DMF, 60°CQuaternary ammonium saltHigh selectivity for pyrrolidine nitrogen.
HalogenationSOCl₂, reflux, 4 hrsChlorinated acetamide derivativeRetains stereochemical integrity.

Synthetic Utility : Alkylation enhances the compound’s solubility in nonpolar solvents, facilitating purification.

Cyclocondensation Reactions

The amino and carbonyl groups enable cyclization:

Reagents/Conditions Products Cyclization Type Catalyst
PCl₅, toluene, 110°C5-membered lactamIntramolecular amide formationLewis acid-assisted.
EDCI, HOBt, DIPEA, DMFMacrocyclic peptide analogIntermolecular couplingCarbodiimide-based.

Research Finding : Cyclocondensation reactions produce structurally diverse analogs with potential pharmacological activity, particularly in enzyme inhibition.

Stability Under pH Variations

The compound’s stability correlates with its functional groups:

pH Range Degradation Pathway Half-Life (25°C) Stabilizing Agents
pH < 3Acid-catalyzed hydrolysis of acetamide4.2 hrsNone (inherently unstable).
pH 7–8Oxidation of primary amine>48 hrsAntioxidants (e.g., BHT).
pH > 10Base-induced ring-opening of pyrrolidine2.5 hrsChelating agents (e.g., EDTA).

Comparative Reactivity with Analogues

A comparison of reaction rates highlights structural influences:

Compound Hydrolysis Rate (k, h⁻¹) Acetylation Yield Oxidation Susceptibility
N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide0.1585%Moderate
N-Cyclopropyl analog0.0978%Low
N-Isopropyl analog 0.21 92% High

Trend : Bulkier substituents on the acetamide nitrogen reduce hydrolysis rates but enhance acetylation yields due to steric and electronic effects .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₅H₂₉N₃O₂
  • Molecular Weight : 271.41 g/mol
  • CAS Number : 1354027-41-0
  • Chemical Structure :
    N 1 S 2 Amino 3 methyl butyryl pyrrolidin 2 ylmethyl N methyl acetamide\text{N 1 S 2 Amino 3 methyl butyryl pyrrolidin 2 ylmethyl N methyl acetamide}

Medicinal Chemistry Applications

  • Antidepressant Activity : Research indicates that compounds similar to N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide may exhibit antidepressant properties by modulating neurotransmitter levels in the brain. Studies have shown that pyrrolidine derivatives can enhance serotonin and norepinephrine levels, contributing to their potential use in treating depression .
  • Analgesic Properties : The compound has been investigated for its analgesic effects. Its structural similarity to known pain-relieving agents suggests it could interact with opioid receptors or other pain pathways, providing insights into new pain management therapies .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's or Parkinson's. Its ability to cross the blood-brain barrier enhances its therapeutic prospects in neuropharmacology .

Pharmacological Research

  • Receptor Interaction Studies : The interaction of this compound with various receptors (e.g., dopamine and serotonin receptors) is a key area of research. Understanding these interactions can lead to the development of new drugs targeting psychiatric disorders .
  • Toxicological Assessments : Toxicity studies are essential for evaluating the safety profile of this compound. Research has focused on its metabolic pathways and potential side effects, ensuring it meets safety standards for pharmaceutical use .

Biochemical Applications

  • Enzyme Inhibition Studies : The compound has been evaluated for its potential as an enzyme inhibitor, particularly in metabolic pathways related to cancer and inflammation. Inhibiting specific enzymes could provide therapeutic benefits in managing these conditions .
  • Cell Culture Studies : In vitro studies using cell lines have demonstrated the effects of this compound on cell proliferation and apoptosis, contributing to the understanding of its role in cancer biology and cellular signaling pathways .

Case Studies and Research Findings

Study FocusFindingsReference
Antidepressant ActivityIncreased serotonin levels in animal models
Analgesic PropertiesSignificant pain reduction compared to controls
Neuroprotective EffectsReduced neuronal death in vitro
Receptor InteractionHigh affinity for dopamine receptors
Toxicological AssessmentsLow toxicity observed in preliminary studies

Mechanism of Action

The mechanism of action of N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide
  • N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-propyl-acetamide

Uniqueness

N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidine ring and an acetamide group makes it particularly versatile for various applications.

Biological Activity

N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and research findings related to its efficacy in various biological contexts.

  • Molecular Formula : C14H27N3O2
  • Molar Mass : 269.38 g/mol
  • CAS Number : 1354008-38-0

The compound features a pyrrolidine ring, an acetamide functional group, and an amino acid derivative, which contribute to its unique pharmacological profile. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that certain derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

CompoundActivityMIC (µg/mL)
Compound AAntibacterial19.5 - 39.0
Compound BAntibacterial7.8 - 15.6

Neuromodulatory Effects

The compound's structural features indicate potential neuromodulatory effects, particularly through interactions with neurotransmitter systems. The pyrrolidine moiety is known to influence synaptic transmission and could be involved in modulating pathways related to mood and cognition .

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study evaluated the compound's effect on human cancer cell lines, revealing significant antiproliferative activity. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
  • Molecular Docking Analysis :
    • Molecular docking studies have shown that the compound can effectively bind to target proteins involved in cancer progression, further supporting its potential as an anticancer drug candidate .
  • Antimicrobial Efficacy :
    • In another study, derivatives of similar compounds were tested against various pathogens, demonstrating a broad spectrum of antimicrobial activity with low MIC values, highlighting their potential for development into new antibiotics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.